![molecular formula C7H11ClF3N3 B2511708 Methyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine hydrochloride CAS No. 1432030-55-1](/img/structure/B2511708.png)
Methyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine hydrochloride” is a chemical compound. It is related to 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol and 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine , which are compounds with similar structures .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, the synthesis of 1-methyl-3-trifluoromethyl-1H-pyrazole was detailed in a kilogram-scale synthesis . Another study reported an improved synthesis technology for 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides .Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
The unique reactivity of certain pyrazole derivatives, including those related to methyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine hydrochloride, enables their use as building blocks in the synthesis of various classes of heterocyclic compounds and dyes. These compounds are integral in the development of new materials with potential applications in medicinal chemistry and industry due to their unique chemical properties. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones showcases the significant potential of pyrazole derivatives in creating a wide array of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others, under mild reaction conditions (Gomaa & Ali, 2020).
Medicinal Chemistry and Biological Activity
Methyl substituted pyrazoles, closely related to the chemical structure of interest, have been identified as potent medicinal scaffolds, exhibiting a wide spectrum of biological activities. These activities include anti-inflammatory and antibacterial properties, positioning these compounds as valuable candidates for the development of new therapeutic agents. The significance of methyl-substituted pyrazoles has been highlighted in recent reviews, stressing their potential in generating novel leads with improved efficacy and minimized side effects (Sharma et al., 2021).
Environmental and Analytical Chemistry
The study of heterocyclic aromatic amines, such as those structurally related to this compound, extends into environmental and analytical chemistry. These compounds have been scrutinized for their carcinogenic potential in various matrices, including foodstuffs and biological samples. Advanced analytical techniques, like liquid and gas chromatography coupled with mass spectrometry, have become essential tools for the qualitative and quantitative analysis of these compounds, reflecting the importance of understanding their environmental fate and biological impacts (Teunissen et al., 2010).
Polymer Chemistry and Materials Science
The modification of biopolymers with nitrogen-containing groups, akin to the functionalities present in this compound, has opened new avenues in materials science. These modifications aim to create polymers with specific properties tailored for various applications, including drug delivery systems and surface-active agents. Such research underscores the versatility of nitrogen-containing compounds in enhancing the functionality of materials for industrial and biomedical applications (Petzold-Welcke et al., 2014).
Future Directions
There are ongoing research efforts in the synthesis and application of related compounds. For example, Enamine and SyntheticGestalt have announced a joint effort to create a suite of AI models that will enable the generation of synthetically accessible biologically active compounds with optimized physicochemical and ADME/Tox properties . These models will be applicable to the compound discovery initiatives of SyntheticGestalt, as well as its service for both academic users and pharmaceutical companies .
Mechanism of Action
Target of Action
Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride is a complex compound with a trifluoromethyl group (-CF3) attached to a pyrazole ring Compounds with a -cf3 group have been known to exhibit improved drug potency toward enzymes like reverse transcriptase .
Mode of Action
It is known that the trifluoromethyl group (-cf3) in a molecule can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that compounds with a -cf3 group can influence the activity of enzymes like reverse transcriptase , which plays a crucial role in the replication of retroviruses.
Pharmacokinetics
The trifluoromethyl group (-cf3) is often used in medicinal chemistry to improve the pharmacokinetic properties of drugs .
Result of Action
It is known that compounds with a -cf3 group can enhance the potency of drugs, potentially leading to more effective inhibition of target enzymes .
Properties
IUPAC Name |
N-methyl-1-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3.ClH/c1-11-4-5-3-6(7(8,9)10)12-13(5)2;/h3,11H,4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQAMCBQQLEINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1C)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2511627.png)
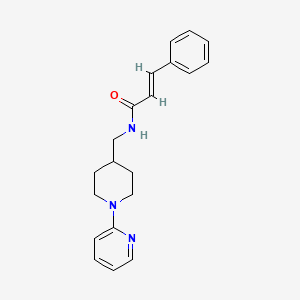
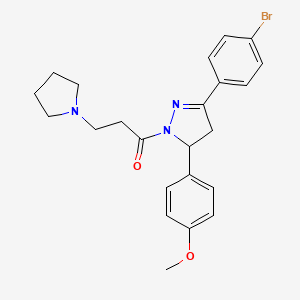
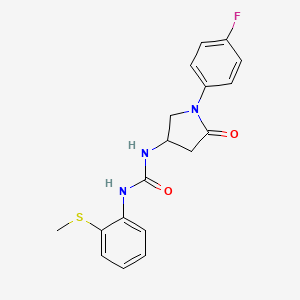
![4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate](/img/structure/B2511632.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2511633.png)

![N-(3-chlorophenyl)-4-(2-{[(methylamino)carbonyl]amino}ethyl)piperidine-1-carboxamide](/img/structure/B2511639.png)

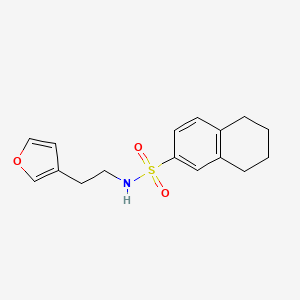
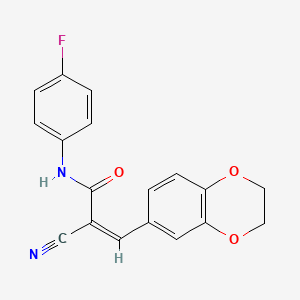
![3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2511644.png)
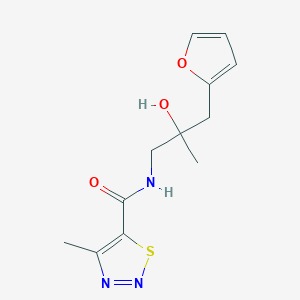
![(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2511649.png)
